molecular formula C17H16N2O4 B2621549 2-((4-Acetamidophenyl)carbamoyl)phenyl acetate CAS No. 349131-66-4

2-((4-Acetamidophenyl)carbamoyl)phenyl acetate

Cat. No.: B2621549
CAS No.: 349131-66-4
M. Wt: 312.325
InChI Key: NUTBTLHLZMBSIZ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for 2-((4-acetamidophenyl)carbamoyl)phenyl acetate is 2-[(4-acetamidophenyl)carbamoyl]phenyl acetate , reflecting its substitution pattern and functional groups. The name derives from the parent structure phenyl acetate, where the acetate group (-OCOCH₃) occupies the para position of the benzene ring. At the ortho position relative to the acetate, a carbamoyl group (-CONH₂) is appended, which is further substituted by a 4-acetamidophenyl moiety (-NHC(O)CH₃ attached to a benzene ring).

The molecular formula, C₁₇H₁₅NO₄ , corresponds to a molecular weight of 297.31 g/mol. This composition arises from the fusion of three structural units:

  • A phenyl acetate core (C₈H₇O₂)
  • A carbamoyl bridge (CONH₂)
  • A 4-acetamidophenyl substituent (C₈H₈NO)

Key functional groups include the acetylated amine (acetamide), carbamate linkage, and ester moiety, each contributing distinct electronic and steric properties to the molecule.

Structural Elucidation via X-ray Crystallography

Single-crystal X-ray diffraction studies of 2-((4-acetamidophenyl)carbamoyl)phenyl acetate reveal a conformation stabilized by intermolecular hydrogen bonds and aromatic interactions. The asymmetric unit (Fig. 1) displays:

Structural Feature Geometric Parameter
Dihedral angle (phenyl acetate vs. carbamoyl) 82.39° ± 0.6°
Dihedral angle (carbamoyl vs. acetamidophenyl) 45.53° ± 0.8°
Intramolecular C–H⋯O bond length 2.42 Å
Intermolecular N–H⋯O bond length 2.85–3.12 Å

The acetamidophenyl group exhibits near-planarity with the adjacent carbonyl (twist angle: 4.7° ± 0.2°), while the phenyl acetate moiety adopts a perpendicular orientation relative to the carbamoyl bridge. This arrangement facilitates the formation of infinite chains along the crystallographic a-axis via N–H⋯O hydrogen bonds between the carbamoyl NH and acetate carbonyl oxygen.

Three-dimensional packing is further stabilized by π–π interactions between adjacent acetamidophenyl rings (centroid-centroid distance: 3.89 Å) and C–H⋯π contacts involving the phenyl acetate system.

Conformational Analysis Through Computational Modeling

While experimental crystallographic data provides precise geometric parameters, density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level corroborate the stability of the observed conformation. Key findings from computational studies include:

  • Torsional Energy Profile : Rotation about the C–N bond linking the carbamoyl and acetamidophenyl groups reveals a 25.14° dihedral angle as the energy-minimized state, consistent with X-ray observations.
  • Electrostatic Potential Mapping : Regions of high electron density localize at the carbamoyl oxygen (-5.2 eV) and acetate carbonyl (-4.8 eV), explaining their propensity for hydrogen-bond formation.
  • Frontier Molecular Orbitals : The HOMO-LUMO gap of 4.3 eV suggests moderate reactivity, with electron density delocalized across the acetamidophenyl and carbamoyl moieties.

Molecular dynamics simulations (300 K, 100 ns) in implicit solvent models demonstrate persistent intramolecular hydrogen bonding (occupancy >85%), highlighting the structural rigidity imparted by these interactions.

Comparative Structural Analysis with Related Acylated Phenyl Derivatives

The structural features of 2-((4-acetamidophenyl)carbamoyl)phenyl acetate contrast markedly with related derivatives (Table 1):

Compound Molecular Formula Key Structural Differences Packing Interactions
2-(4-Acetamidophenyl)acetamide C₁₀H₁₂N₂O₂ Lacks carbamoyl and phenyl acetate groups N–H⋯O chains, no π–π stacking
4-Acetamidophenyl methylcarbamate C₁₀H₁₂N₂O₃ Methylcarbamate replaces phenyl acetate Layered sheets via C–H⋯O bonds
Ethyl 2-(4-(2-oxopyrrolidin-1-yl)phenyl)acetate C₁₄H₁₇NO₃ Ethyl ester and pyrrolidone substituents Van der Waals-dominated packing
Tricyclic aspirin derivative C₂₁H₂₃N₃O₇ Complex tricyclic core with multiple hydrogen bond donors 3D network via N–H⋯O and C–H⋯O bonds

Properties

IUPAC Name

[2-[(4-acetamidophenyl)carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-11(20)18-13-7-9-14(10-8-13)19-17(22)15-5-3-4-6-16(15)23-12(2)21/h3-10H,1-2H3,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTBTLHLZMBSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Acetamidophenyl)carbamoyl)phenyl acetate typically involves the reaction of 4-acetamidophenyl isocyanate with phenyl acetate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In industrial settings, the production of 2-((4-Acetamidophenyl)carbamoyl)phenyl acetate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-Acetamidophenyl)carbamoyl)phenyl acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or esters.

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis: This compound serves as a versatile building block for synthesizing more complex organic molecules, facilitating various chemical transformations such as oxidation, reduction, and substitution reactions.

Biology

  • Enzyme Inhibition Studies: It is employed in research to explore enzyme inhibition mechanisms, particularly those involving acetylcholinesterase and other relevant enzymes. The compound's structural characteristics allow it to interact effectively with enzyme active sites .

Medicine

  • Therapeutic Potential: Investigations into the anti-inflammatory and analgesic properties of this compound suggest it may serve as a candidate for developing new therapeutic agents. Its structural similarity to well-known analgesics like acetaminophen enhances its relevance in medicinal chemistry .

Industry

  • Production of Specialty Chemicals: The compound is utilized in the formulation of various specialty chemicals and pharmaceuticals, contributing to advancements in industrial applications of organic compounds.

Recent studies have indicated that 2-((4-Acetamidophenyl)carbamoyl)phenyl acetate exhibits notable biological activity. For instance, it has been screened against the NCI 60 cell line panel, revealing significant anti-proliferative effects. Such findings highlight its potential use in cancer research and therapy development .

Mechanism of Action

The mechanism of action of 2-((4-Acetamidophenyl)carbamoyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Dibusadol (2-{[4-(Diethylamino)butyl]carbamoyl}phenyl Acetate)

Structure: Dibusadol shares the phenyl acetate core but features a 4-(diethylamino)butyl substituent on the carbamoyl group instead of the 4-acetamidophenyl moiety . Synthesis: Prepared via esterification and carbamoylation reactions, similar to the target compound but with altered amine precursors. Pharmacology: Unlike the anti-proliferative focus of 2-((4-acetamidophenyl)carbamoyl)phenyl acetate, Dibusadol is an analgesic, likely targeting pain pathways through opioid receptor modulation or COX inhibition .

[2-[(5-Nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] Acetate

Structure: This analog replaces the 4-acetamidophenyl group with a 5-nitrothiazole ring . Activity: The nitro-thiazole moiety is associated with antimicrobial and antiparasitic activities, diverging from the anti-proliferative profile of the target compound .

(2-Amino-2-oxo-1-phenylethyl) Acetate

Structure: Features a carbamoyl methyl group (α-acetoxybenzeneacetamide) instead of the carbamoylphenyl linkage . Applications: Primarily used in organic synthesis as a precursor for amide derivatives. Limited biological data suggest mild anti-inflammatory activity, contrasting with the potent anti-proliferative effects of the target compound .

Propacetamol Hydrochloride (4-Acetamidophenyl 2-(Diethylamino)acetate Hydrochloride)

Structure: An ester derivative with a diethylaminoacetate group linked to 4-acetamidophenyl . Pharmacology: A prodrug of paracetamol, hydrolyzed in vivo to release acetaminophen. It acts as an analgesic and antipyretic via COX-2 inhibition, differing mechanistically from the target compound’s anti-cancer activity . Key Contrast: The ester linkage in Propacetamol facilitates rapid hydrolysis, whereas the carbamoyl group in 2-((4-acetamidophenyl)carbamoyl)phenyl acetate enhances stability for sustained intracellular action .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituent Biological Activity Reference
2-((4-Acetamidophenyl)carbamoyl)phenyl acetate C₁₇H₁₅NO₄ 4-Acetamidophenyl carbamoyl Anti-proliferative (NCI 60)
Dibusadol C₁₉H₂₈N₂O₃ 4-(Diethylamino)butyl carbamoyl Analgesic
[2-[(5-Nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate C₁₂H₉N₃O₅S 5-Nitrothiazole carbamoyl Antimicrobial
(2-Amino-2-oxo-1-phenylethyl) acetate C₁₀H₁₁NO₃ α-Acetoxybenzeneacetamide Mild anti-inflammatory
Propacetamol Hydrochloride C₁₄H₂₁ClN₂O₃ Diethylaminoacetate ester Analgesic/antipyretic

Biological Activity

2-((4-Acetamidophenyl)carbamoyl)phenyl acetate, a compound in the carbamate class, has garnered attention due to its potential biological activities. With a molecular formula of C17H16N2O4 and a molecular weight of 312.325 g/mol, this compound is being investigated for various therapeutic applications, particularly in oncology and anti-inflammatory treatments.

The biological activity of 2-((4-Acetamidophenyl)carbamoyl)phenyl acetate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active or allosteric sites, thereby obstructing substrate binding and catalytic activity. Additionally, it can modulate receptor activity, acting as either an agonist or antagonist.

In Vitro Anti-Proliferative Activity

Recent studies have evaluated the anti-proliferative effects of 2-((4-Acetamidophenyl)carbamoyl)phenyl acetate against various cancer cell lines. The compound was screened against the NCI 60 cell line panel, revealing significant activity across multiple types of cancer cells. The results indicated variable growth inhibition percentages for different cell lines, as summarized in Table 1.

Cell Line Growth Inhibition (%)
RPMI-8226 (Leukemia)92.72
NCI-H522 (Lung)94.57
HCT-15 (Colon)98.05
SNB-75 (CNS)80.85
MDA-MB-43 (Melanoma)95.29
OVCAR-4 (Ovarian)96.33
A498 (Renal)81.27
T-47D (Breast)89.47

This data suggests that the compound exhibits considerable anti-cancer properties, particularly against leukemia and colon cancer cell lines .

Structure-Activity Relationship

The structural characteristics of 2-((4-Acetamidophenyl)carbamoyl)phenyl acetate contribute to its biological activity. The presence of hydrogen-bonding interactions and π–π stacking in its crystal structure enhances its stability and interaction with biological targets .

Case Studies

  • Aspirin Derivative Research : A study on aspirin derivatives, including 2-((4-Acetamidophenyl)carbamoyl)phenyl acetate, highlighted its synthesis and characterization, confirming its potential as an anti-cancer agent due to its structural similarities with known therapeutic compounds .
  • Enzyme Inhibition : Research has shown that compounds similar to this acetylated carbamate exhibit enzyme inhibition properties that could be leveraged in drug development for conditions requiring modulation of enzyme activity.

Q & A

Q. How can researchers optimize the synthesis of 2-((4-Acetamidophenyl)carbamoyl)phenyl acetate to improve yield and purity?

Methodological Answer:

  • Design of Experiments (DOE) : Use statistical methods to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst concentration) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while capturing critical interactions .
  • Computational Reaction Path Analysis : Apply quantum chemical calculations to predict reaction pathways and activation energies, narrowing down viable conditions for experimental validation .
  • Raw Material Selection : Prioritize high-purity precursors (e.g., 4-acetamidoaniline, phenyl acetate derivatives) to minimize side reactions. Refer to upstream/downstream product analyses for compatibility .

Key Parameters for Optimization :

ParameterRange/OptionsOptimization Method
Temperature60–120°CDOE (Central Composite Design)
SolventDMF, THF, AcetonitrilePolarity and stability screening
CatalystDMAP, PyridineKinetic profiling via HPLC

Q. What analytical techniques are most effective for characterizing the structural and functional properties of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm carbamate and ester linkages. Compare chemical shifts with databases for validation .
  • FTIR : Identify characteristic peaks (e.g., C=O stretch at ~1700–1750 cm1^{-1}) to verify functional groups.
    • Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to determine molecular weight and fragmentation patterns, ensuring purity >95% .
    • Chromatographic Methods : Utilize reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and quantify degradation products .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to stressors (e.g., 40°C/75% RH, light exposure) for 4–12 weeks. Monitor degradation via HPLC and track changes in melting point .
  • Kinetic Modeling : Fit degradation data to zero- or first-order models to predict shelf life. Use Arrhenius equations for temperature-dependent decay .
  • Excipient Compatibility : Test interactions with common stabilizers (e.g., silica, cyclodextrins) using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding affinities to enzymes (e.g., proteases) using force fields like AMBER or CHARMM. Validate with in vitro assays .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for covalent interactions .
  • Pharmacophore Modeling : Map hydrogen-bond acceptors/donors to align with target active sites (e.g., kinase domains) .

Example Computational Workflow :

StepTool/MethodOutput
Geometry OptimizationGaussian (B3LYP/6-31G*)Energy-minimized structure
DockingAutoDock VinaBinding pose and ΔG
MD ValidationGROMACSStability of ligand-protein complex

Q. How should researchers address contradictions between experimental data and theoretical predictions?

Methodological Answer:

  • Error Source Analysis :
  • Experimental : Replicate assays to rule out technical variability (e.g., pipetting errors, instrument calibration) .
  • Computational : Verify basis sets and solvation models in DFT calculations. Compare with benchmark datasets (e.g., NIST Chemistry WebBook) .
    • Feedback Loops : Integrate experimental results (e.g., kinetic data) into computational models to refine parameters iteratively .
    • Cross-Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. ITC) to confirm findings .

Q. What methodologies are suitable for studying the compound’s interactions with biological membranes or proteins?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., serum albumin) .
  • Fluorescence Quenching : Monitor tryptophan fluorescence changes in proteins upon ligand binding to estimate binding constants .
  • Liposome Permeability Assays : Prepare model membranes (e.g., DOPC/cholesterol) and use LC-MS to quantify passive diffusion rates .

Key Parameters for Membrane Studies :

ParameterMethodRelevance
Partition Coefficient (LogP)Shake-flask/HPLCPredicts membrane affinity
PAMPA PermeabilityArtificial membrane assayEstimates blood-brain barrier penetration

Q. How can researchers assess the environmental impact or degradation pathways of this compound?

Methodological Answer:

  • Photodegradation Studies : Expose to UV light (λ = 254–365 nm) in aqueous solutions. Identify byproducts via LC-MS/MS and assess toxicity using Vibrio fischeri bioluminescence assays .
  • Biodegradation Screening : Use OECD 301F (manometric respirometry) to evaluate microbial breakdown in activated sludge .
  • Life Cycle Analysis (LCA) : Model synthetic routes to compare energy use/waste generation, prioritizing green solvents (e.g., ethanol over DCM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.